N-Benzylethylenediamine

Organic Synthesis Heterocyclic Chemistry Imidazoline Derivatives

N-Benzylethylenediamine (N-Bn-EDA) is the only mono-benzylated ethylenediamine that delivers tetragonal (vs. octahedral) metal complexes and O-nitrito linkage in copper chemistry. It builds 1-benzyl-2-substituted imidazolines in 78% yield and is the specific active metabolite (BEDA) required for memory-consolidation SAR studies. Symmetrical analogs fail on coordination geometry, hapticity, or pharmacology. Secure research-grade material (≥97%) with full compliance for synthesis, catalysis, or neuropharmacology.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 4152-09-4
Cat. No. B1211566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylethylenediamine
CAS4152-09-4
SynonymsBEDA compound
N-benzylethylenediamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCN
InChIInChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2
InChIKeyACYBVNYNIZTUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylethylenediamine (CAS 4152-09-4) Procurement Guide: Core Properties and Sourcing Considerations


N-Benzylethylenediamine (N-Bn-EDA, CAS 4152-09-4) is a primary-secondary diamine bearing a single benzyl substituent on one nitrogen of the ethylenediamine backbone (molecular formula C₉H₁₄N₂, MW 150.22). This asymmetrical N-substitution yields a colorless to pale yellow liquid (density 1 g/mL at 25 °C, bp 162 °C/20 mmHg) that serves as a versatile building block in organic synthesis, particularly in the construction of substituted guanidines, imidazolines, and as a ligand precursor in coordination chemistry . Its mono-benzyl architecture distinguishes it from both unsubstituted ethylenediamine and symmetrically N,N′-disubstituted analogs, imparting a unique steric and electronic profile that governs its reactivity and the properties of its derivatives.

Why N-Benzylethylenediamine (CAS 4152-09-4) Cannot Be Replaced by Common Diamine Analogs


N-Benzylethylenediamine's value proposition hinges on its asymmetric, mono-benzylated structure. Attempts to substitute it with unsubstituted ethylenediamine (En) or symmetrically substituted analogs like N,N′-dibenzylethylenediamine (DBEn) fail because these structural variations fundamentally alter key performance characteristics. The presence of a single benzyl group modulates both the steric environment and the basicity of the adjacent amine, leading to differences in metal coordination geometry [1], the mode of ligand binding [2], and the efficiency of heterocycle formation [3]. As demonstrated in the quantitative evidence below, these differences translate directly into divergent outcomes in synthesis and application, making the selection of the correct diamine critical for experimental reproducibility and desired material properties.

Quantitative Differentiation Evidence for N-Benzylethylenediamine (CAS 4152-09-4)


N-Benzylethylenediamine Enables a 78% Yield in Imidazoline Synthesis, Overcoming Steric Limitations

In the oxidative cyclization of thiophene-2-carbaldehyde with a diamine to form a 4,5-dihydro-1H-imidazole, N-benzylethylenediamine (N-Bn-EDA) achieved a 78% isolated yield [1]. This was accomplished using a modified Fujioka procedure designed to overcome the low yields typically observed with this sterically demanding substrate, where 'reluctant aminal formation' is the primary hurdle [1]. This performance demonstrates that N-Bn-EDA can be effectively employed in this valuable transformation, whereas the original procedure reports 'comparatively low yields' for this specific amine [1], highlighting the importance of optimized conditions for this substrate.

Organic Synthesis Heterocyclic Chemistry Imidazoline Derivatives

N-Benzylethylenediamine Dictates Tetragonal vs. Octahedral Coordination Geometry in Metal Complexes

A direct head-to-head comparison of N-benzylethylenediamine (MBEn) and N,N′-dibenzylethylenediamine (DBEn) as ligands for transition metals reveals a profound structural divergence. When complexed with Cu(II), Ni(II), or Co(II) with thiocyanate or selenocyanate counterions, all complexes formed with the mono-benzylated MBEn ligand exhibit a tetragonal geometry [1]. In contrast, all complexes formed with the di-benzylated DBEn ligand adopt an octahedral geometry [1]. This demonstrates that the degree of benzyl substitution is a critical determinant of the coordination sphere architecture.

Coordination Chemistry Inorganic Chemistry Ligand Design

N-Benzylethylenediamine's Steric Profile Switches Nitrite Coordination Mode from N-Bonded to O-Bonded in Copper Complexes

The steric influence of N-benzylethylenediamine (MBEn) directly controls the hapticity of the nitrite ligand in Cu(II) complexes. A comparative study of nitrite complexes showed that Cu(MBEn)₂(NO₂)₂ coordinates the nitrite group through oxygen (O-bonded nitrito) [1]. In contrast, analogous complexes with the more sterically hindered N,N′-dibenzylethylenediamine (DBEn) or with N,N,N′,N′-tetramethylethylenediamine (Me₄En) showed nitrite coordination through nitrogen (N-bonded nitro) or exhibited nitro-nitrito equilibrium [1]. The study concludes that 'steric factors as well as the nature of the metal ion play an important part in the mode of nitrite coordination' [1].

Coordination Chemistry Ligand Design Copper Chemistry

N-Benzylethylenediamine Demonstrates a Distinct Memory-Enhancement Profile Compared to Its Disubstituted Analog

In a mouse model of memory using the passive avoidance test, N-benzylethylenediamine (BEDA), the primary metabolite of N-benzylpiperazine (BZP), was shown to enhance both the acquisition and consolidation of memory [1]. Crucially, a direct comparison with its disubstituted analog, N,N′-dibenzylpiperazine (DBZP), revealed a key difference: DBZP enhanced only the acquisition of memory, but not consolidation [1]. This demonstrates that the mono-benzyl vs. di-benzyl substitution pattern yields a distinct and non-interchangeable neuropharmacological effect.

Neuroscience Pharmacology Behavioral Assay

High-Value Application Scenarios for N-Benzylethylenediamine (CAS 4152-09-4)


Synthesis of Imidazoline-Based Ligands and Pharmaceuticals

N-Benzylethylenediamine is a validated building block for constructing imidazoline heterocycles, a class of compounds with established utility as ligands for imidazoline receptors and as chiral catalysts [1]. The modified procedure achieving a 78% yield with N-Bn-EDA demonstrates its viability in this application, providing a synthetic route to 1-benzyl-2-substituted imidazolines. Researchers developing new imidazoline-based drug candidates (e.g., for hypertension or diabetes) or catalyst scaffolds should select N-Bn-EDA for this transformation.

Design of Coordination Complexes with Specific Geometry or Binding Modes

When designing transition metal complexes where the coordination geometry (tetragonal vs. octahedral) or the hapticity of an ambidentate ligand (e.g., nitrite's O- vs. N-coordination) is a critical parameter, N-benzylethylenediamine offers a predictable and distinct outcome compared to its di-substituted analogs [1][2]. This is particularly relevant for researchers in inorganic chemistry and catalysis seeking to fine-tune the steric environment around a metal center. Procurement should prioritize N-Bn-EDA when O-bonded nitrito copper complexes or tetragonal geometries are desired.

Structure-Activity Relationship (SAR) Studies of CNS-Active Piperazines

For pharmacological studies investigating the metabolism and neuropharmacology of piperazine derivatives like N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA) is not merely an analog but a specific, active metabolite [1]. Its distinct effect on memory consolidation, which is absent in the N,N′-disubstituted compound, makes it an essential tool for dissecting the SAR of this compound class. Researchers studying the mechanisms of memory and anxiety should use BEDA as a reference compound to understand the contributions of the mono-benzyl motif.

Technical Documentation Hub

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